molecular formula C18H18N2O6 B3637815 4-nitrobenzyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate

4-nitrobenzyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate

Cat. No.: B3637815
M. Wt: 358.3 g/mol
InChI Key: WOIAPMLFYLMEHC-UHFFFAOYSA-N
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Description

4-nitrobenzyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate is an organic compound that features a nitrobenzyl group, a methoxyphenyl group, and an amino-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate typically involves a multi-step process:

    Formation of the Nitrobenzyl Intermediate: The starting material, 4-nitrobenzyl alcohol, is reacted with a suitable acylating agent to form 4-nitrobenzyl chloride.

    Coupling with Methoxyphenylamine: The 4-nitrobenzyl chloride is then reacted with 4-methoxyphenylamine under basic conditions to form the intermediate 4-nitrobenzyl 4-methoxyphenylamine.

    Esterification: The final step involves the esterification of the intermediate with 4-oxobutanoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Reduction of Nitro Group: 4-aminobenzyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate.

    Reduction of Ester Group: 4-nitrobenzyl 4-[(4-methoxyphenyl)amino]-4-hydroxybutanoate.

    Substitution of Methoxy Group: 4-nitrobenzyl 4-[(4-hydroxyphenyl)amino]-4-oxobutanoate.

Scientific Research Applications

Chemistry

In organic synthesis, 4-nitrobenzyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile intermediate.

Biology and Medicine

This compound may have potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its structure suggests it could interact with biological molecules through hydrogen bonding and hydrophobic interactions.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its ability to undergo various chemical reactions makes it valuable for the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitro group could be involved in redox reactions, while the ester and amine groups could participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-nitrobenzyl 4-aminobutanoate: Similar structure but lacks the methoxyphenyl group.

    4-methoxyphenyl 4-oxobutanoate: Similar structure but lacks the nitrobenzyl group.

    4-nitrobenzyl 4-hydroxybutanoate: Similar structure but has a hydroxyl group instead of the methoxyphenyl group.

Uniqueness

4-nitrobenzyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both nitro and methoxy groups provides opportunities for diverse chemical modifications, making it a valuable compound in synthetic chemistry and potential drug development.

Properties

IUPAC Name

(4-nitrophenyl)methyl 4-(4-methoxyanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6/c1-25-16-8-4-14(5-9-16)19-17(21)10-11-18(22)26-12-13-2-6-15(7-3-13)20(23)24/h2-9H,10-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIAPMLFYLMEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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